N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13447951
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21ClN2O2 |
|---|---|
| Molecular Weight | 272.77 g/mol |
| IUPAC Name | N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C13H21ClN2O2/c1-10(17)16(11-5-6-11)9-12-4-2-3-7-15(12)13(18)8-14/h11-12H,2-9H2,1H3 |
| Standard InChI Key | CFLQHFXOJFWXKC-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CC1CCCCN1C(=O)CCl)C2CC2 |
| Canonical SMILES | CC(=O)N(CC1CCCCN1C(=O)CCl)C2CC2 |
Introduction
Chemical Identity and Structural Features
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide (IUPAC name: N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide) is a tertiary acetamide featuring a piperidine ring substituted at the 2-position with a chloromethylketone group and an N-cyclopropylacetamide side chain . Key structural attributes include:
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Piperidine core: A six-membered heterocyclic amine providing conformational rigidity.
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Chloroacetyl group: Introduces electrophilic reactivity, enabling interactions with nucleophilic residues in biological systems.
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Cyclopropyl moiety: Enhances metabolic stability and influences lipophilicity.
The compound’s stereochemistry and spatial arrangement are critical to its interactions with molecular targets. Computational models suggest that the chloroacetyl group adopts a planar configuration, while the cyclopropyl ring induces steric hindrance, potentially limiting off-target binding .
Synthesis and Industrial Production
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide involves a multi-step protocol optimized for yield and purity :
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Piperidine functionalization: Piperidine-2-ylmethanol undergoes N-alkylation with cyclopropylamine in the presence of a base such as potassium carbonate.
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Acetylation: The secondary amine is acetylated using acetic anhydride or acetyl chloride under anhydrous conditions.
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Chloroacetylation: A chloroacetyl chloride is introduced via nucleophilic acyl substitution, typically in dichloromethane or chloroform at 0–5°C to mitigate exothermic side reactions.
Industrial-scale production employs continuous flow reactors to enhance reaction control and scalability. Purification is achieved through column chromatography or recrystallization, yielding a final product with >95% purity .
Physicochemical Properties
The compound’s physicochemical profile governs its solubility, stability, and bioavailability:
| Property | Value/Description |
|---|---|
| Molecular Weight | 272.77 g/mol |
| Melting Point | Not reported (decomposes at >150°C) |
| Solubility | Soluble in DMSO, chloroform; sparingly soluble in water |
| LogP (Octanol-Water) | ~2.1 (predicted) |
| pKa | ~9.2 (amine), ~14.1 (amide) |
The chloroacetyl group contributes to moderate lipophilicity, facilitating membrane permeability, while the cyclopropyl ring reduces oxidative metabolism . Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at –20°C in inert atmospheres .
Applications in Medicinal Chemistry
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide serves primarily as a building block in drug discovery:
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Neurological agents: Piperidine derivatives are explored for their affinity to serotonin and dopamine receptors .
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Anticancer leads: Chloroacetyl-containing compounds exhibit pro-apoptotic effects in tumor cell lines .
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Antimicrobial hybrids: Integration into nitroimidazole scaffolds enhances activity against Gram-positive pathogens .
Notably, patents disclose its use in synthesizing RORγt inhibitors for treating psoriasis and multiple sclerosis, though clinical data remain unpublished .
Comparative Analysis with Structural Analogs
Modifying the piperidine or acetamide substituents alters bioactivity:
| Analog | Key Feature | Bioactivity Difference |
|---|---|---|
| 2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide | Methyl group at piperidine | Enhanced enzymatic inhibition |
| N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide | Aminoethyl substitution | Improved water solubility |
The subject compound’s chloroacetyl group confers unique reactivity, positioning it as a versatile intermediate for further derivatization .
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